molecular formula C16H12ClN3OS B6179454 4-(2-benzoyl-4-chlorophenyl)-5-methyl-4H-1,2,4-triazole-3-thiol CAS No. 2624126-81-2

4-(2-benzoyl-4-chlorophenyl)-5-methyl-4H-1,2,4-triazole-3-thiol

Cat. No.: B6179454
CAS No.: 2624126-81-2
M. Wt: 329.8
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “4-(2-benzoyl-4-chlorophenyl)-5-methyl-4H-1,2,4-triazole-3-thiol” is a complex organic molecule that contains several functional groups. These include a benzoyl group, a chlorophenyl group, a methyl group, a triazole ring, and a thiol group .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different functional group. Unfortunately, without specific literature or experimental data, it’s challenging to provide a detailed synthesis analysis .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several functional groups and a heterocyclic ring (triazole). The benzoyl and chlorophenyl groups are aromatic and planar, while the triazole ring introduces some three-dimensionality to the molecule .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the different functional groups present. For example, the thiol group (-SH) is known to be quite reactive and can participate in various reactions such as oxidation and conjugation reactions .

Mechanism of Action

Without specific context (such as the compound’s use as a drug, a catalyst, etc.), it’s difficult to comment on its mechanism of action. The compound’s biological activity, if any, would likely depend on its interactions with biological macromolecules, which in turn would depend on its molecular structure .

Safety and Hazards

As with any chemical compound, handling “4-(2-benzoyl-4-chlorophenyl)-5-methyl-4H-1,2,4-triazole-3-thiol” would require appropriate safety measures. The compound could potentially be hazardous due to the reactivity of the thiol group and the presence of a chlorine atom .

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound '4-(2-benzoyl-4-chlorophenyl)-5-methyl-4H-1,2,4-triazole-3-thiol' involves the reaction of 2-benzoyl-4-chloroaniline with methyl isothiocyanate to form 4-(2-benzoyl-4-chlorophenyl)-5-methyl-1,2,4-triazole-3-thiol, which is then oxidized to the final product using hydrogen peroxide.", "Starting Materials": [ "2-benzoyl-4-chloroaniline", "methyl isothiocyanate", "hydrogen peroxide" ], "Reaction": [ "Step 1: 2-benzoyl-4-chloroaniline is reacted with methyl isothiocyanate in the presence of a base such as triethylamine to form 4-(2-benzoyl-4-chlorophenyl)-5-methyl-1,2,4-triazole-3-thiol.", "Step 2: The intermediate product from step 1 is then oxidized using hydrogen peroxide in the presence of a catalyst such as sodium tungstate to form the final product, 4-(2-benzoyl-4-chlorophenyl)-5-methyl-4H-1,2,4-triazole-3-thiol." ] }

CAS No.

2624126-81-2

Molecular Formula

C16H12ClN3OS

Molecular Weight

329.8

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.